Allantoin, (-)-
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Overview
Description
Allantoin, (-)-: is a naturally occurring compound found in many plants and animals. It is a diureide of glyoxylic acid and is known for its soothing, healing, and anti-irritating properties. This compound is widely used in the cosmetic and pharmaceutical industries due to its ability to promote cell regeneration and skin healing.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Allantoin, (-)- can be synthesized through the oxidation of uric acid. This process involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Biological Synthesis: Certain microorganisms can produce Allantoin, (-)- through the enzymatic oxidation of uric acid. This method is often preferred for its eco-friendliness and cost-effectiveness.
Industrial Production Methods:
Chemical Oxidation: In industrial settings, Allantoin, (-)- is typically produced by the chemical oxidation of uric acid using oxidizing agents like potassium permanganate. The reaction is carried out in aqueous solution at elevated temperatures.
Fermentation: Another industrial method involves the use of genetically modified microorganisms to convert uric acid to Allantoin, (-)- through fermentation processes. This method is gaining popularity due to its sustainability and lower environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allantoin, (-)- can undergo oxidation reactions to form various derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of Allantoin, (-)- can lead to the formation of allantoin derivatives with different functional groups.
Substitution: Allantoin, (-)- can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Allantoin derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms of allantoin with different functional groups.
Substitution Products: Allantoin derivatives with substituted hydrogen atoms.
Scientific Research Applications
Chemistry:
Catalysis: Allantoin, (-)- is used as a catalyst in various chemical reactions due to its ability to stabilize transition states.
Synthesis: It serves as a precursor for the synthesis of other bioactive compounds.
Biology:
Cell Regeneration: Allantoin, (-)- promotes cell proliferation and tissue regeneration, making it valuable in wound healing and tissue engineering.
Antioxidant: It exhibits antioxidant properties, protecting cells from oxidative stress.
Medicine:
Dermatology: Allantoin, (-)- is widely used in topical formulations for treating skin conditions such as eczema, psoriasis, and acne.
Pharmaceuticals: It is used in the formulation of various drugs due to its anti-inflammatory and healing properties.
Industry:
Cosmetics: Allantoin, (-)- is a common ingredient in skincare products, including creams, lotions, and ointments, due to its moisturizing and soothing effects.
Agriculture: It is used in agricultural products to enhance plant growth and protect against environmental stress.
Mechanism of Action
Molecular Targets and Pathways:
Cellular Mechanisms: Allantoin, (-)- promotes cell proliferation by activating signaling pathways involved in cell growth and differentiation.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines, reducing inflammation and promoting healing.
Antioxidant Activity: Allantoin, (-)- scavenges free radicals, protecting cells from oxidative damage and enhancing cellular repair mechanisms.
Comparison with Similar Compounds
Urea: Like Allantoin, (-)-, urea is used in skincare products for its moisturizing properties. Allantoin, (-)- has additional healing and anti-irritating effects.
Glycolic Acid: Both compounds promote cell regeneration, but glycolic acid is primarily used for its exfoliating properties, while Allantoin, (-)- is known for its soothing effects.
Salicylic Acid: While salicylic acid is used for its exfoliating and anti-acne properties, Allantoin, (-)- is preferred for its gentle, healing effects on the skin.
Uniqueness of Allantoin, (-)-:
Healing Properties: Allantoin, (-)- stands out for its ability to promote cell regeneration and healing, making it a valuable ingredient in wound care and skincare products.
Anti-irritating Effects: Unlike many other compounds, Allantoin, (-)- is known for its soothing and anti-irritating properties, making it suitable for sensitive skin.
Properties
CAS No. |
7303-80-2 |
---|---|
Molecular Formula |
C4H6N4O3 |
Molecular Weight |
158.12 g/mol |
IUPAC Name |
[(4R)-2,5-dioxoimidazolidin-4-yl]urea |
InChI |
InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/t1-/m1/s1 |
InChI Key |
POJWUDADGALRAB-PVQJCKRUSA-N |
Isomeric SMILES |
[C@@H]1(C(=O)NC(=O)N1)NC(=O)N |
SMILES |
C1(C(=O)NC(=O)N1)NC(=O)N |
Canonical SMILES |
C1(C(=O)NC(=O)N1)NC(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(-)-Allantoin, Allantoin, (-)-; Allantoin, (R)-(-)-; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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